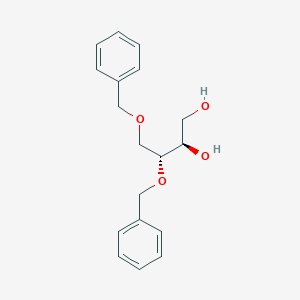

(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol

Description

Properties

IUPAC Name |

(2R,3R)-3,4-bis(phenylmethoxy)butane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNHRFBXXJTMFK-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H](CO)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Definition and Importance of the 2r,3r Configuration

Elucidation of Chiral Centers in Butane-1,2-diol Derivatives

A chiral center is typically a carbon atom bonded to four different groups. youtube.com In the butane-1,2-diol backbone of the title compound, there are two such chiral centers.

Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a hydroxymethyl group bearing a benzyloxy substituent (-CH(OH)CH₂OBn), and the rest of the carbon chain (-CH(OBn)CH₂OH).

Carbon-3 (C3): This carbon is attached to a benzyloxy group (-OBn), a hydrogen atom (-H), a carbon atom bearing the C2 hydroxyl group (-CH(OH)CH₂OH), and a benzyloxymethyl group (-CH₂OBn).

The presence of these two distinct chiral centers gives rise to 2ⁿ possible stereoisomers, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers. libretexts.org The (2R,3R) notation specifies the precise configuration at both C2 and C3 according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgmasterorganicchemistry.com

Rationale for the Specific (2R,3R) Absolute Configuration

The utility of a molecule like (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol in synthesis stems from its defined absolute configuration. When stereoisomers have different configurations at one or more, but not all, chiral centers, they are known as diastereomers and can have significantly different physical properties. vanderbilt.edu Enantiomers, which are non-superimposable mirror images (e.g., (2R,3R) vs. (2S,3S)), have identical physical properties except for the direction in which they rotate plane-polarized light. vanderbilt.edu

The (2R,3R) configuration is often desired as a starting material for the synthesis of complex target molecules where the stereochemistry of multiple new chiral centers must be precisely controlled. For example, related chiral diols such as (2R,3R)-(-)-2,3-Butanediol are employed as chiral auxiliaries and ligands in stereoselective reactions. fishersci.ca The fixed spatial arrangement of the functional groups in this compound can direct the approach of reagents, leading to the preferential formation of one desired stereoisomer in a chemical reaction.

Methodologies for Stereochemical Assignment and Confirmation

Determining the absolute and relative stereochemistry of diols requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between diastereomers. beilstein-journals.org For 1,2-diols, a common method involves the preparation of diastereomeric derivatives using a chiral derivatizing agent (CDA), such as the (R) and (S) enantiomers of α-methoxy-α-phenylacetic acid (MPA). nih.govresearchgate.net

When the diol reacts with both (R)-MPA and (S)-MPA, two different diastereomeric esters are formed. The comparison of the ¹H NMR spectra of these two products reveals differences in the chemical shifts (Δδ) of protons near the chiral centers. These differences (Δδ values, typically calculated as δS - δR) are characteristic and can be used to deduce the absolute configuration of the original diol. nih.gov For instance, the chemical shifts of the protons on the carbon backbone and the substituents will vary predictably between the bis-(R)-MPA and bis-(S)-MPA esters, allowing for unambiguous assignment. nih.govnih.gov

Table 1: Illustrative NMR Data for Stereoisomer Differentiation This table is a hypothetical representation based on established principles for differentiating diol stereoisomers using MPA esters.

| Proton Signal | Hypothetical δ for (R)-MPA ester (ppm) | Hypothetical δ for (S)-MPA ester (ppm) | Δδ (S-R) (ppm) |

|---|---|---|---|

| Cα-H | 4.50 | 4.65 | +0.15 |

The most definitive method for determining the absolute three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable insight. For example, a crystallographic study of meso-1,4-dibenzyloxy-2,3-difluorobutane revealed that the molecule possesses crystallographic inversion symmetry and that the vicinal groups adopt specific conformations relative to each other. nih.govbeilstein-journals.org In this related structure, the benzyloxy groups were found to adopt a gauche conformation relative to the adjacent substituent on the butane (B89635) backbone. beilstein-journals.org Such analysis for this compound would confirm its absolute (2R,3R) configuration and provide detailed conformational data. researchgate.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂O₄ lookchem.com |

| Molecular Weight | 302.37 g/mol lookchem.com |

| CAS Number | 960365-70-2 lookchem.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2S,3S)-3,4-bis(benzyloxy)butane-1,2-diol |

| (2R,3S)-3,4-bis(benzyloxy)butane-1,2-diol |

| (2S,3R)-3,4-bis(benzyloxy)butane-1,2-diol |

| (2R,3R)-(-)-2,3-Butanediol |

| α-methoxy-α-phenylacetic acid (MPA) |

Advanced Synthetic Methodologies for 2r,3r 3,4 Bis Benzyloxy Butane 1,2 Diol

Enantioselective Approaches to Butane-1,2-diol Skeletons

Creating the core C4 diol skeleton with the desired (2R,3R) stereochemistry from achiral or prochiral precursors is a primary challenge. Two powerful strategies for this transformation are asymmetric dihydroxylation of alkenes and stereoselective reduction of dicarbonyl compounds.

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone reaction for the enantioselective preparation of vicinal diols from prochiral olefins. organic-chemistry.org This method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the oxidation to a specific face of the double bond. wikipedia.orgencyclopedia.pub

The reaction's stereochemical outcome is dictated by the choice of the chiral ligand, which are typically dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivatives. wikipedia.org These ligands are commercially available as pre-packaged reagent mixtures known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand). organic-chemistry.orgwikipedia.org To synthesize a precursor to (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol, one would start with an appropriate C4 alkene, such as (E)-1,4-bis(benzyloxy)but-2-ene. The choice of AD-mix determines which enantiomer of the resulting diol is formed.

The mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol and a reduced osmate species, which is re-oxidized by a stoichiometric co-oxidant like potassium ferricyanide, allowing the osmium to be used in catalytic amounts. wikipedia.orgchem-station.com

An alternative enantioselective strategy involves the stereoselective reduction of a precursor dicarbonyl compound, such as 2,3-butanedione or its derivatives. The challenge lies in controlling the stereochemistry at both newly formed chiral centers simultaneously to yield the desired (2R,3R) isomer over the (2S,3S) and meso forms. stackexchange.com

This can be achieved through enzymatic catalysis or by using chiral reducing agents. rwth-aachen.de Certain enzymes, particularly dehydrogenases, can exhibit high levels of stereo- and enantioselectivity in the reduction of diketones. rwth-aachen.de This biological approach often provides access to specific stereoisomers of the corresponding diol. rwth-aachen.de

Chemically, this transformation can be accomplished using stoichiometric chiral borane reagents or through catalytic asymmetric hydrogenation. The latter approach employs transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands. The catalyst-substrate complex forms diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one diol stereoisomer. The selection of the appropriate catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantiomeric excess.

Chiral Pool Synthesis Utilizing Natural Product Derivatives as Starting Materials

Chiral pool synthesis is an efficient strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of C4 compounds like this compound, L-(+)-tartaric acid is an ideal precursor as it already contains two stereocenters with the correct (2R,3R) absolute configuration. nih.gov

The synthesis typically begins with the protection of the two carboxylic acid groups of L-tartaric acid as esters, for example, diethyl L-tartrate. nih.gov The two hydroxyl groups can then be protected, for instance, as a cyclic acetal (e.g., an acetonide) to allow for selective manipulation of the ester groups. The crucial step is the reduction of the two ester functionalities to primary alcohols. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4). This sequence yields (2R,3R)-butane-1,2,3,4-tetraol, or a protected version thereof. Subsequent steps then focus on selectively benzylating the C3 and C4 hydroxyl groups and deprotecting the C1 and C2 hydroxyls, illustrating the importance of protection group chemistry.

Protection Group Chemistry in the Synthesis of Benzyloxy-Substituted Diols

The strategic use of protecting groups is fundamental to the synthesis of complex polyhydroxylated molecules like this compound. It allows for the differentiation of hydroxyl groups with similar reactivity, enabling selective transformations at specific sites.

Starting from a precursor like (2R,3R)-butane-1,2,3,4-tetraol, the challenge is to selectively benzylate the hydroxyls at the C3 and C4 positions while leaving the C1 and C2 hydroxyls free or protected with an orthogonal group. One powerful method for achieving such regioselectivity is through the use of organotin reagents, such as dibutyltin oxide (Bu2SnO). researchgate.net

The polyol precursor reacts with dibutyltin oxide to form a stannylene acetal. In the case of a butane-1,2,3,4-tetraol, a five-membered cyclic stannylene acetal can form across the C1-C2 or C3-C4 diols. The subsequent addition of a benzylating agent, like benzyl (B1604629) bromide, in the presence of a phase-transfer catalyst often leads to preferential reaction at one of the oxygen atoms complexed to the tin. The relative reactivity of the hydroxyl groups, influenced by steric and electronic factors, directs the regioselectivity of the benzylation. researchgate.net This method can provide a direct route to the desired 3,4-dibenzyloxy derivative from the unprotected tetraol.

Differential protection involves using multiple protecting groups with distinct chemical stabilities, allowing for their selective removal at different stages of a synthesis. This strategy provides maximum flexibility for constructing complex molecules.

In a synthesis starting from L-tartaric acid, for example, the C2 and C3 hydroxyl groups can be protected as a cyclic acetal (e.g., isopropylidene acetal) after esterification. chem-station.com Following the reduction of the ester groups to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, the resulting primary hydroxyl groups can be benzylated. The final step would be the acidic hydrolysis of the isopropylidene acetal to liberate the 1,2-diol, yielding the target compound. This sequence ensures that the benzyl groups are introduced only at the desired positions. The choice of protecting groups is critical and is based on their stability to the reaction conditions used in subsequent steps.

Kinetic Resolution Techniques for Enantiopure this compound and its Precursors

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. For the synthesis of enantiopure this compound, kinetic resolution can be applied to a racemic mixture of its immediate precursor, rac-3,4-bis(benzyloxy)butane-1,2-diol, or earlier intermediates in the synthetic pathway.

Enzymatic kinetic resolution (EKR) using lipases is a particularly effective and widely employed method due to the high enantioselectivity, mild reaction conditions, and environmental benignity of these biocatalysts. Lipases catalyze the enantioselective acylation or deacylation of alcohols. In the context of resolving a racemic diol, a lipase can selectively acylate one of the enantiomers, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched diol.

Several lipases have demonstrated high efficacy in the kinetic resolution of vicinal diols. Commonly used lipases include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia (now known as Burkholderia cepacia), and Pseudomonas fluorescens. The choice of enzyme, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantiomeric excess (e.e.) and conversion.

For the kinetic resolution of a precursor like rac-3,4-bis(benzyloxy)butane-1,2-diol, a typical procedure would involve the use of a lipase to catalyze the transesterification with an acyl donor, such as vinyl acetate or isopropenyl acetate. The reaction would proceed until approximately 50% conversion, ideally yielding the acylated (2S,3S)-enantiomer and the unreacted this compound with high enantiomeric purity.

While specific data for the kinetic resolution of this compound is not extensively reported, the effectiveness of lipase-catalyzed resolution of structurally similar diols is well-documented. The data presented in the following table illustrates the potential of this methodology.

| Substrate (Racemic Diol) | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (e.e.p, %) | Enantiomeric Ratio (E) |

| Aromatic MBH Adduct Acetate | P. cepacia Lipase (PCL) | - (Hydrolysis) | Aqueous buffer | ~50 | 92 | 53 |

| Aromatic MBH Adduct Butyrate | Novozym 435 | - (Hydrolysis) | Aqueous buffer | ~50 | >99 | >3000 |

| rac-indanyl acetate | C. antarctica Lipase B (immobilized) | - (Hydrolysis) | Aqueous buffer | Optimized | High | Not specified |

| Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | C. rugosa Lipase | - (Hydrolysis) | Biphasic system | ~50 | >98 | up to 126 |

This table presents representative data for the kinetic resolution of various chiral alcohols and their derivatives to illustrate the general effectiveness of the technique. MBH stands for Morita-Baylis-Hillman.

The enantiomeric ratio (E) is a measure of the selectivity of the enzyme. A high E value (typically >100) is indicative of an efficient kinetic resolution, allowing for the isolation of both the product and the unreacted starting material with high enantiomeric purity.

Comparative Analysis of Synthetic Route Efficiency and Stereocontrol

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure natural products as starting materials. For the target molecule, D-threitol, which possesses the desired (2R,3R) stereochemistry, is an ideal precursor. The synthesis would involve the protection of the C3 and C4 hydroxyl groups as benzyl ethers. While this method offers perfect stereocontrol originating from the chiral starting material, its efficiency can be limited by the number of protection and deprotection steps required for more complex targets.

A related approach starts from other chiral pool materials like D-mannitol or tartaric acid, which require more extensive chemical manipulation to arrive at the target C4 backbone with the correct stereochemistry.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenters from achiral or prochiral starting materials using a chiral catalyst or auxiliary. A prominent and highly effective method for the synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation (SAD). wikipedia.orgorganic-chemistry.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to dihydroxylate a double bond with high enantioselectivity.

To synthesize this compound via this method, a suitable C4 alkene precursor, such as (E)-1,4-bis(benzyloxy)but-2-ene, would be subjected to Sharpless dihydroxylation using the AD-mix-β ligand system. This approach generally provides high yields and excellent enantioselectivity. nih.govencyclopedia.pub The efficiency of this route is often superior to chiral pool synthesis due to the convergence and the direct introduction of the desired stereochemistry.

Chemoenzymatic Synthesis via Kinetic Resolution

As discussed in the previous section, a chemoenzymatic approach involves the synthesis of a racemic precursor followed by enzymatic kinetic resolution. The synthesis of rac-3,4-bis(benzyloxy)butane-1,2-diol can be achieved from simple starting materials like 1,4-butanediol. The key step is the enzymatic resolution, which separates the enantiomers.

A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR), where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100%.

Comparative Analysis

The following table provides a qualitative comparison of these synthetic strategies for the preparation of this compound.

| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Overall Yield | Stereocontrol |

| Chiral Pool Synthesis (from D-threitol) | Excellent stereocontrol (inherent). | Can involve multiple protection/deprotection steps. | Moderate to High | Excellent |

| Asymmetric Synthesis (Sharpless Dihydroxylation) | High enantioselectivity and catalytic efficiency. Can be highly convergent. | Requires optimization of reaction conditions. Osmium tetroxide is toxic and expensive (though used catalytically). | High | Excellent |

| Chemoenzymatic Synthesis (Kinetic Resolution) | Utilizes inexpensive racemic starting materials. Mild reaction conditions. | Maximum 50% yield for the desired enantiomer (unless DKR is used). Requires separation of product and unreacted starting material. | Low to Moderate | Good to Excellent |

Chemical Transformations and Derivatization of 2r,3r 3,4 Bis Benzyloxy Butane 1,2 Diol

Modifications of the Free Hydroxyl Groups

The presence of two distinct hydroxyl groups (a primary at C1 and a secondary at C2) in (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol allows for selective functionalization, which is a cornerstone of its utility in synthetic chemistry.

Esterification and etherification of the free hydroxyl groups are common strategies to introduce new functionalities or to protect them for subsequent reactions. These reactions can often be performed selectively on the primary hydroxyl group due to its greater steric accessibility and nucleophilicity compared to the secondary hydroxyl group.

Esterification: The hydroxyl groups can be converted to esters using various reagents such as acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions. For instance, selective monoesterification of symmetrical diols can be achieved using a resin-bound triphenylphosphine/molecular iodine complex. thieme-connect.de Lewis acids like zinc(II) trifluoromethanesulfonate can also catalyze chemoselective esterification by activating in situ formed acyloxyphosphonium ion intermediates. thieme-connect.de

Etherification: The formation of ethers, such as benzyl (B1604629) ethers, can be accomplished through the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used for protection under acidic conditions. organic-chemistry.org

| Reaction Type | Reagent/Catalyst | Key Features |

| Esterification | Resin-bound PPh3/I2 | Selective monoesterification of diols. thieme-connect.de |

| Esterification | PPh3/I2/Zn(OTf)2 | Chemoselective, activates acyloxyphosphonium intermediate. thieme-connect.de |

| Etherification | NaH, Benzyl Bromide | Williamson Ether Synthesis for benzyl ether formation. organic-chemistry.org |

| Etherification | Benzyl trichloroacetimidate | Allows for etherification under acidic conditions. organic-chemistry.org |

Oxidation of the primary and secondary hydroxyl groups of this compound provides access to the corresponding aldehyde, ketone, or carboxylic acid derivatives. The choice of oxidant and reaction conditions determines the outcome of the oxidation.

Common oxidation methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and various metal-catalyzed oxidations. organic-chemistry.org For example, a nitroxyl-radical-catalyzed oxidation using diisopropyl azodicarboxylate (DIAD) can convert primary and secondary alcohols to their corresponding aldehydes and ketones without overoxidation. organic-chemistry.org 1,2-diols can be oxidized to hydroxyl ketones or diketones depending on the stoichiometry of the oxidant used. organic-chemistry.org The combination of TEMPO and CAN is effective for the aerobic oxidation of benzylic and allylic alcohols. organic-chemistry.org

| Oxidant/System | Product from Primary Alcohol | Product from Secondary Alcohol | Notes |

| DIAD/nitroxyl radical | Aldehyde | Ketone | Avoids overoxidation to carboxylic acids. organic-chemistry.org |

| TEMPO/CAN | Carbonyl compounds | Carbonyl compounds | Effective for benzylic and allylic alcohols. organic-chemistry.org |

| Bismuth tribromide/H2O2 | Carbonyl compounds | Carbonyl compounds | An efficient catalytic system. organic-chemistry.org |

The hydroxyl groups of the diol can be converted into better leaving groups to facilitate nucleophilic substitution reactions. nih.gov This is a crucial step for introducing a wide range of functional groups. Common methods for activation include conversion to tosylates, mesylates, or halides.

For instance, treatment with tosyl chloride in the presence of a base like pyridine converts the hydroxyl groups into tosylates. nih.gov These tosylates are excellent substrates for SN2 reactions with various nucleophiles, such as azides, cyanides, and thiols, allowing for the introduction of nitrogen, carbon, and sulfur-containing moieties with inversion of stereochemistry.

| Activating Group | Reagent | Application |

| Tosylate | Tosyl chloride, pyridine | Excellent leaving group for SN2 reactions. nih.gov |

| Mesylate | Mesyl chloride, triethylamine | Another effective leaving group for nucleophilic substitution. |

| Halide | PBr3, SOCl2 | Conversion to alkyl bromides or chlorides. nih.gov |

Cleavage and Transformation of Benzyloxy Protecting Groups

The benzyl ether protecting groups at the C3 and C4 positions are robust but can be removed under specific conditions to liberate the corresponding diol. The most common method for debenzylation is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (Pd/C). organic-chemistry.orgnih.gov This method is generally clean and high-yielding.

In molecules containing other functional groups sensitive to hydrogenation, alternative methods can be employed. These include the use of strong acids, although this is limited to acid-insensitive substrates. organic-chemistry.org Oxidative cleavage is another option, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), particularly for p-methoxybenzyl (PMB) ethers. nih.govatlanchimpharma.com Simple benzyl ethers can also be cleaved by DDQ, though often more slowly. nih.gov A boron trichloride–dimethyl sulfide complex (BCl3·SMe2) offers a mild and selective method for cleaving benzyl ethers in the presence of other sensitive functional groups. organic-chemistry.org

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H2, Pd/C | Common, clean, and high-yielding. organic-chemistry.orgnih.gov |

| Oxidative Cleavage | DDQ | Effective for PMB ethers, can be used for benzyl ethers. nih.govatlanchimpharma.com |

| Lewis Acid-Promoted Cleavage | BCl3·SMe2 | Mild and selective, tolerates various functional groups. organic-chemistry.org |

Ring-Closing Reactions and Cyclization Pathways Involving Diol Derivatives

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds through ring-closing reactions. For example, after converting the diol into a species with electrophilic and nucleophilic centers, intramolecular cyclization can lead to the formation of chiral cyclic ethers, such as tetrahydrofuran or oxetane derivatives.

One common strategy involves the selective activation of one hydroxyl group (e.g., as a tosylate) followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions to form a chiral epoxide. thieme-connect.de This epoxide can then be opened by various nucleophiles to generate a range of functionalized chiral molecules.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

Future research will undoubtedly prioritize the development of greener and more atom-economical methods for the synthesis of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol and its precursors. While classic syntheses often rely on tartaric acid as a cost-effective starting material, efforts will likely focus on minimizing protecting group manipulations and employing more environmentally benign reagents and solvents. nih.govkoreascience.kr

Key areas of development are expected to include:

Catalytic Methodologies: Exploring catalytic routes that avoid stoichiometric reagents will be a significant focus. This includes the development of catalytic asymmetric dihydroxylation and aminohydroxylation reactions on suitable olefinic precursors, which could offer more direct pathways.

Biocatalysis: The use of enzymes for the stereoselective synthesis of vicinal diols is a rapidly growing field. researchgate.netrwth-aachen.de Future research may explore enzymatic routes to this compound or its precursors, potentially offering high enantioselectivity under mild reaction conditions.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for chemical syntheses. The application of flow chemistry to the multi-step synthesis of this diol could lead to higher yields and purity while reducing waste.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | High atom economy, reduced waste | Development of novel catalysts for dihydroxylation and related reactions. |

| Biocatalysis | High stereoselectivity, mild conditions | Enzyme screening and engineering for the synthesis of functionalized diols. researchgate.netrwth-aachen.de |

| Flow Chemistry | Improved efficiency, scalability, safety | Optimization of reaction conditions and reactor design for continuous production. |

Expanding the Scope of Asymmetric Transformations

As a versatile chiral building block, this compound serves as a valuable chiral auxiliary. koreascience.krthieme-connect.com Future research will aim to broaden the range of asymmetric reactions where this scaffold can be effectively employed to control stereochemistry.

Emerging trends in this area include:

Novel Chiral Auxiliaries: Modification of the hydroxyl and benzyloxy groups can lead to the development of new classes of chiral auxiliaries with tailored steric and electronic properties. These new auxiliaries could be applied to a wider array of transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. sigmaaldrich.com

Memory of Chirality: Investigating reactions that proceed through intermediates with temporary chirality, where the stereochemical information from the diol is transferred to the product, is a promising avenue.

Multicomponent Reactions: Designing new multicomponent reactions where this compound or its derivatives act as a chiral template to assemble multiple molecules in a single, highly stereoselective step will be a key area of future research.

Rational Design of New Complex Molecular Architectures from the Scaffold

The rigid C2-symmetric backbone of this compound makes it an ideal starting point for the rational design and synthesis of complex and functionally rich molecules.

Future research directions will likely involve:

Synthesis of Chiral Ligands: The diol is a precursor to a variety of chiral ligands for asymmetric catalysis. nih.gov Future work will focus on designing and synthesizing novel diphosphine, diamine, and bis(oxazoline) ligands with unique steric and electronic properties to achieve higher enantioselectivity in a broader range of metal-catalyzed reactions. illinois.edunih.govnih.gov

Natural Product Synthesis: The stereochemically defined core of this diol can be elaborated into various natural products and their analogues. nih.gov The development of efficient and convergent synthetic strategies will continue to be a major focus.

Supramolecular Chemistry: The diol can be incorporated into larger supramolecular assemblies, such as chiral cages, macrocycles, and polymers. These structures could have applications in chiral recognition, separation, and sensing.

| Molecular Architecture | Potential Application | Design Strategy |

| Chiral Ligands | Asymmetric Catalysis | Introduction of coordinating groups (e.g., phosphines, amines) on the diol backbone. nih.govillinois.edu |

| Natural Products | Medicinal Chemistry | Stepwise elaboration of the diol scaffold to match the target molecule. nih.gov |

| Supramolecular Assemblies | Chiral Recognition, Sensing | Incorporation of the diol into larger, well-defined structures. |

Advances in Catalytic Methodologies Utilizing Derivatives of this compound

The development of new catalytic systems based on ligands derived from this compound is a cornerstone of future research. The focus will be on creating more active, selective, and robust catalysts for a variety of chemical transformations.

Key areas for advancement include:

First-Row Transition Metal Catalysis: There is a growing interest in using earth-abundant and less toxic first-row transition metals (e.g., iron, copper, cobalt) in catalysis. nih.govcsuohio.edu Designing ligands from the diol scaffold that can stabilize and activate these metals for asymmetric transformations is a significant future direction.

Cooperative Catalysis: The design of bimetallic or metal-main group cooperative catalysts, where ligands derived from the diol bridge two or more active centers, could lead to novel reactivity and enhanced stereocontrol. researchgate.net

Organocatalysis: The diol scaffold can be functionalized to create purely organic catalysts, such as chiral Brønsted acids or hydrogen-bond donors. These catalysts offer an alternative to metal-based systems and are often more sustainable.

| Catalytic Approach | Key Features | Future Research |

| First-Row Transition Metal Catalysis | Sustainability, low toxicity | Ligand design for stabilization and activation of earth-abundant metals. nih.govcsuohio.edu |

| Cooperative Catalysis | Novel reactivity, enhanced selectivity | Synthesis of bridging ligands and study of their coordination chemistry. researchgate.net |

| Organocatalysis | Metal-free, sustainable | Development of new chiral Brønsted acids and other organocatalysts. |

Q & A

Q. What are the recommended storage conditions for (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol to ensure stability?

The compound should be stored at -20°C in a sealed, dry container under inert gas to prevent hydrolysis or oxidation of the benzyl ether groups. Proper storage minimizes degradation, as benzyloxy-protected polyols are sensitive to moisture and elevated temperatures .

Q. How can researchers confirm the stereochemical configuration of this compound?

Key methods include:

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the vicinal diol system to confirm the (2R,3R) configuration.

- X-ray crystallography : Definitive proof of stereochemistry via single-crystal analysis.

- Optical rotation : Compare experimental values with literature data for enantiopure samples .

Q. What synthetic routes are commonly used to introduce benzyloxy groups in polyol systems like this compound?

Benzyl ethers are typically introduced via:

- Williamson ether synthesis : Reaction of polyol hydroxyl groups with benzyl bromide in the presence of a base (e.g., NaH).

- Phase-transfer catalysis : Using benzyl chloride and tetrabutylammonium bromide in biphasic systems. Protecting group strategies must balance regioselectivity and steric effects .

Advanced Research Questions

Q. How can contradictions in NMR data arise during characterization of diastereomeric impurities?

Discrepancies may stem from:

- Solvent effects : Polar solvents (e.g., DMSO-d) can alter coupling constants.

- Rotameric equilibria : Free rotation around C-O bonds in benzyl ethers may obscure splitting patterns.

- Trace metal ions : Residual catalysts (e.g., Pd from hydrogenation) can broaden signals. Use high-field NMR (≥500 MHz) and decoupling experiments to resolve ambiguities .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Chiral auxiliaries : Temporarily install groups (e.g., Evans oxazolidinones) to direct stereochemistry during diol formation.

- Enzymatic resolution : Lipases or esterases can hydrolyze specific enantiomers of intermediates.

- Chiral catalysts : Sharpless asymmetric dihydroxylation (AD-mix) for vicinal diol synthesis. Monitor ee via chiral HPLC or Mosher ester derivatization .

Q. How does stereochemistry influence the compound’s reactivity in glycosylation or nucleophilic reactions?

The (2R,3R) configuration imposes steric constraints:

- Axial vs. equatorial positioning : Affords distinct transition states in SN2 reactions.

- Hydrogen bonding : Vicinal diols can coordinate metal catalysts or stabilize intermediates. Studies on analogous systems (e.g., secoisolariciresinol derivatives) show enantiomer-specific hydrogen-bonding networks that modulate reactivity .

Q. What analytical challenges arise in quantifying trace degradation products under varying pH conditions?

- LC-MS/MS : Detects hydrolyzed byproducts (e.g., debenzylated diols) with high sensitivity.

- pH-dependent stability : Acidic conditions accelerate benzyl ether cleavage, requiring buffered mobile phases in HPLC.

- Isotopic labeling : Use deuterated solvents to track degradation pathways via H NMR .

Methodological Considerations

Q. How to design experiments for studying the compound’s antioxidant activity in biological systems?

- Yeast models : Use Saccharomyces cerevisiae to assess ROS scavenging via DCFH-DA fluorescence assays.

- Structure-activity relationships (SAR) : Compare with analogs lacking benzyloxy groups to isolate protective effects.

- Prooxidant risks : Monitor catalase and SOD activity to evaluate dose-dependent redox behavior .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Schlenk techniques : Maintain inert atmospheres (N/Ar) during synthesis.

- Drying agents : Use molecular sieves or PO in storage vials.

- Quenching protocols : Neutralize residual bases (e.g., NaH) with ethanol before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.